Scopoletin acetate Scopoletin acetate
Brand Name: Vulcanchem
CAS No.: 56795-51-8
VCID: VC0015865
InChI: InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3
SMILES: CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC
Molecular Formula: C12H10O5
Molecular Weight: 234.2 g/mol

Scopoletin acetate

CAS No.: 56795-51-8

VCID: VC0015865

Molecular Formula: C12H10O5

Molecular Weight: 234.2 g/mol

* For research use only. Not for human or veterinary use.

Scopoletin acetate - 56795-51-8

Description

Scopoletin acetate is a coumarin compound isolated from Artemisia granatensis . As a research assistant, I know coumarins are a broad class of naturally occurring compounds known for their diverse biological activities . Scopoletin acetate, in particular, has a molecular weight of 234.20 g/mol and a molecular formula of C12H10O5 . The compound has a boiling point of 379.4±42.0 °C at 760 mmHg and a flash point of 170.5±27.9 °C .

Scopoletin, a related compound and a precursor to scopoletin acetate, is synthesized by various medicinal and edible plants and has garnered attention for its therapeutic and chemopreventive properties . Scopoletin is soluble in acetonitrile, methanol, ethyl acetate, and N-hexane, and miscible in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) . Researchers have found that scopoletin exhibits a wide range of beneficial properties, including antibacterial, antifungal, antiparasitic, anticancer, and anti-inflammatory activities . It also acts as an inhibitor of various enzymes, such as choline acetyltransferase and acetylcholinesterase .

Due to its favorable pharmacological activities, researchers consider Scopoletin as a potential drug candidate for treating cancer, liver disease, diabetes, neurodegenerative disease, and mental disorders . Additional studies are required to explore its molecular mechanisms, verify its toxicity, and improve its oral bioavailability .

CAS No. 56795-51-8
Product Name Scopoletin acetate
Molecular Formula C12H10O5
Molecular Weight 234.2 g/mol
IUPAC Name (6-methoxy-2-oxochromen-7-yl) acetate
Standard InChI InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3
Standard InChIKey HYCLWDHZALFLJV-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC
Canonical SMILES CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC
Appearance Cryst.
PubChem Compound 9991610
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator